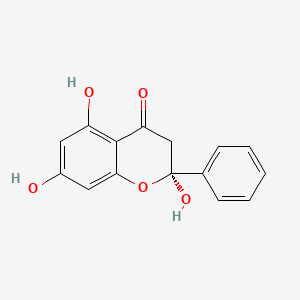
2beta-5,7-Trihydroxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-5,7-Trihydroxyflavanone typically involves the Claisen-Schmidt condensation of appropriate benzaldehyde derivatives with acetophenone derivatives, followed by cyclization and subsequent demethylation steps. One efficient method starts with 1,3,5-trimethoxybenzene, which undergoes Friedel-Crafts acylation and selective demethylation .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from citrus fruit peels, which are rich in this compound. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the flavonoid .
Analyse Chemischer Reaktionen
Types of Reactions: 2beta-5,7-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the flavanone into corresponding flavones.
Reduction: Reduction reactions can lead to the formation of dihydroflavanones.
Substitution: Substitution reactions often involve the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Flavones
Reduction: Dihydroflavanones
Substitution: Acetylated and benzoylated derivatives
Wissenschaftliche Forschungsanwendungen
2beta-5,7-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various flavonoid derivatives.
Biology: Studied for its role in modulating enzyme activities and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties
Wirkmechanismus
The biological effects of 2beta-5,7-Trihydroxyflavanone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating the PI3K/Akt and ERK signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hesperidin: Another flavanone found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Naringin: A glycoside form of naringenin, also found in citrus fruits, with similar biological activities.
Pinobanksin: A flavanone found in honey and propolis, known for its antimicrobial properties
Uniqueness: 2beta-5,7-Trihydroxyflavanone is unique due to its high bioavailability and potent biological activities, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
106009-52-3 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
(2S)-2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2/t15-/m0/s1 |
InChI-Schlüssel |
KRSTWHCNVMDXQW-HNNXBMFYSA-N |
Isomerische SMILES |
C1C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC=CC=C3)O)O)O |
Kanonische SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


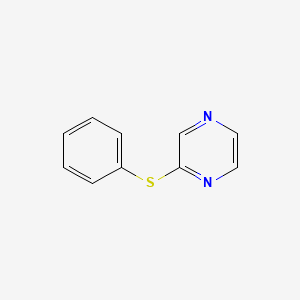
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
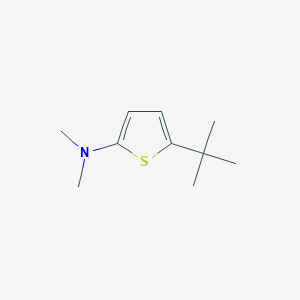
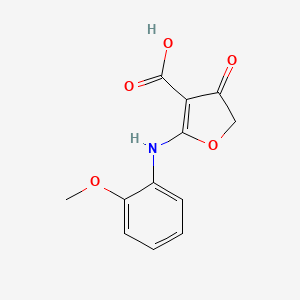
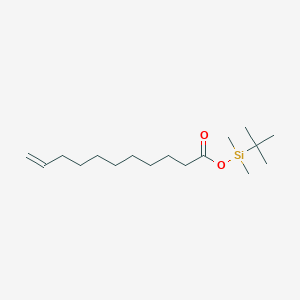
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)



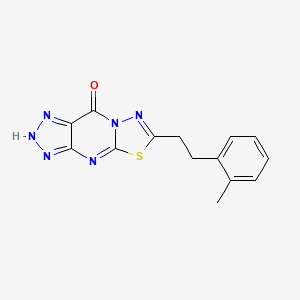
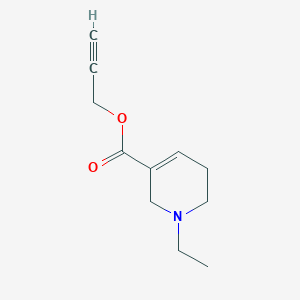
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
